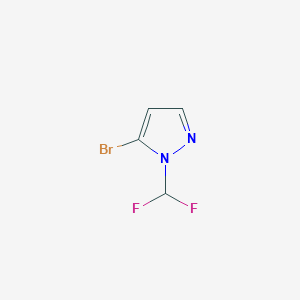
1-(chloromethyl)-2,7-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,7-dimethylnaphthalene is an organic compound belonging to the class of naphthalene derivatives. It features a chloromethyl group attached to the first carbon of the naphthalene ring, along with two methyl groups at the second and seventh positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,7-dimethylnaphthalene can be synthesized through several methods, including:
Chloromethylation: This involves the reaction of 2,7-dimethylnaphthalene with formaldehyde and hydrochloric acid, often using a catalyst such as zinc chloride.
Halogenation: Direct chlorination of 2,7-dimethylnaphthalene under controlled conditions can also yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas are often used.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products include this compound-1-ol, this compound-1-one, and this compound-1-carboxylic acid.
Reduction: The major product is 1,2,7-trimethylnaphthalene.
Substitution: Products include 1-(hydroxymethyl)-2,7-dimethylnaphthalene and 1-(aminomethyl)-2,7-dimethylnaphthalene.
Scientific Research Applications
1-(Chloromethyl)-2,7-dimethylnaphthalene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(chloromethyl)-2,7-dimethylnaphthalene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(Chloromethyl)-2,7-dimethylnaphthalene is similar to other chloromethyl-substituted naphthalenes, such as 1-(chloromethyl)naphthalene and 2-(chloromethyl)naphthalene. its unique substitution pattern at the 2 and 7 positions provides distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
246874-31-7 |
|---|---|
Molecular Formula |
C13H13Cl |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6274148.png)
